molecular formula C3H9O2Si B100820 Dimethoxy(methyl)silane CAS No. 16881-77-9

Dimethoxy(methyl)silane

Cat. No. B100820
CAS RN: 16881-77-9
M. Wt: 105.19 g/mol
InChI Key: PKTOVQRKCNPVKY-UHFFFAOYSA-N
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Description

Structural Characterization of Sol-Gel Derived Oxycarbide Glasses

The study of the pyrolysis process of a gel derived from dimethyldiethoxysilane and tetraethoxysilane reveals the conversion of a silicon oxycarbide network through two main stages. Initially, redistribution reactions occur between Si-O and Si-C bonds, leading to the evolution of low molecular weight siloxanes and the creation of new Si sites while preserving methyl groups. Subsequently, at higher temperatures, the polymeric network transforms into an inorganic material, with cleavage of C-H, Si-C, and Si-O bonds, resulting in the evolution of methane, hydrogen, and water, and the formation of aromatic carbon units. The final product is an amorphous silicon oxycarbide phase characterized by SiC_xO_4-x units and a free carbon phase .

Covalent Functionalization of Silica Surface

The research on the covalent functionalization of silica surfaces using "inert" poly(dimethylsiloxanes) (PDMSs) demonstrates that despite the absence of readily hydrolyzable groups, PDMSs can react with silica to produce chemically grafted organic surfaces. The reaction mechanism involves the hydrolysis of adsorbed siloxanes by Lewis acidic centers, followed by coupling to the surface. This method provides an environmentally benign alternative to the chemical functionalization of metal oxide surfaces, producing high-quality hydrophobic surfaces with significant water repellency .

Synthesis and Properties of Hydroxytelechelic Polyisobutylenes

The synthesis of tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane through Grignard reaction and hydroxyl-protection reaction, followed by capping of living polyisobutylene chains, results in hydroxytelechelic polyisobutylene. The study confirms complete hydrolysis through NMR analysis and indicates that lower polymerization temperatures favor the end-capping reaction. The resulting polyisobutylene-based polyurethane exhibits greater acid resistance than commercial polyurethane .

Hydrolytic Polycondensation of Sodiumoxymethyl(dialkoxy)silanes

The hydrolytic polycondensation of sodiumoxymethyl(dialkoxy)silanes leads to the formation of linear poly[(sodiumoxy)methylsilsesquioxanes]. The linear structure of the polymers is confirmed by GPC, NMR spectroscopy, and elemental analysis. The properties of the resulting poly[vinyl(dimethylsiloxy)methylsilsesquioxane] are attributed to an abnormally dense organization of polymer coils in solutions .

Synthesis of Dimethylbis(methylamino) Silane

The synthesis of dimethylbis(methylamino)silane is achieved by reacting dimethyldichlorosilane with methylamine in diethyl ether. The study explores the effects of reactant concentration, reaction temperature, and time on the yield, achieving an 80.6% yield under optimized conditions. The structure of the product is characterized by IR and 1H NMR .

Copolymerization of Styrene, Acrylonitrile, and Methyl Methacrylate with γ-Methacryloxypropyl Trimethoxy Silane

The copolymerization of γ-methacryloxypropyl trimethoxy silane (MPTMS) with various monomers such as styrene, acrylonitrile, and methyl methacrylate is studied. The reactivity ratios indicate that copolymers have blocks of MPTMS units interrupted by organic comonomer units. The influence of the silicon comonomer on the properties of copolymers, such as solubility and thermal behavior, is also investigated .

Scientific Research Applications

Flame Retardancy and Thermal Degradation Behavior

Dimethoxy(methyl)silane has been incorporated into polypropylene with a novel silicon-containing intumescent flame retardant, enhancing flame retardancy and thermal stability. The copolymer, featuring silicon, phosphorus, and nitrogen, significantly increased the limiting oxygen index value, indicating improved flame resistance. The thermal degradation behavior of this compound was thoroughly investigated, revealing an improved barrier against heat and mass transfer during fire, contributing to its flame retardancy (Li, Zhong, Wei, & Jiang, 2005).

Hydrophobicity Enhancement in Aerogels

Silylating agents such as dimethoxy(methyl)silane have been utilized to modify silica gel networks, producing hydrophobic aerogels with varied surface energy values. These modifications significantly improved the hydrophobicity and compressive properties of aerogels, making them suitable for various applications where water resistance and structural integrity are crucial (Duan, Jana, Lama, & Espe, 2016).

Enhancement of Adhesive and Coating Properties

Research has explored the impact of silane structures at buried polymer/silane and polymer/polymer interfaces on adhesion properties. The study of different epoxy silanes, which shared the same backbone but had varying headgroups, revealed that the choice of silane headgroup significantly influences the interfacial molecular structures and, consequently, the adhesion strength. This insight is vital for the development of polymer adhesives and coatings, showcasing the role of dimethoxy(methyl)silane in optimizing these materials (Zhang, Shephard, Rhodes, & Chen, 2012).

Improving Electrical Properties in Nanocomposites

The surface treatment of silica nanoparticles with silane coupling agents like (3-Glycidoxypropyl)methyldiethoxysilane enhances the dispersion of nanoparticles in epoxy and improves the electrical properties of the composites. This treatment is crucial for increasing volume resistivity, dielectric strength, and reducing dielectric loss, making it highly relevant for the production of nanocomposites with superior electrical performance (Huang, Zheng, Jiang, & Yin, 2010).

Polymer Modification for Enhanced Properties

Dimethoxy(methyl)silane-based copolymers have been studied for their potential in various applications. For instance, methyl acrylate-co-MSiA copolymers show promising characteristics for moisture-curable polyacrylates, potentially useful in adhesives and coatings. The study highlights the copolymerization of MSiA into the main chain, enhancing the tensile strength and modifying the elongation at break of the resulting films (Chi, Li, Wang, & Ren, 2021).

Safety And Hazards

Dimethoxy(methyl)silane is a poison by ingestion, subcutaneous, and intravenous routes . It is a moderate eye irritant . It is highly flammable . When heated to decomposition, it emits acrid smoke and irritating vapors .

properties

InChI

InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTOVQRKCNPVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893443, DTXSID90864719
Record name Methyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxy(methyl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dimethoxymethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Methyldimethoxysilane

CAS RN

16881-77-9
Record name Silane, dimethoxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethoxymethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxymethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.180
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethoxy(methyl)silane
Reactant of Route 2
Dimethoxy(methyl)silane
Reactant of Route 3
Dimethoxy(methyl)silane
Reactant of Route 4
Dimethoxy(methyl)silane

Citations

For This Compound
126
Citations
E Suzuki, T Komuro, Y Kanno, M Okazaki… - …, 2010 - ACS Publications
Reactions of Cp*(CO) 2 W(DMAP)Me [1, Cp* = η 5 -C 5 Me 5 , DMAP = 4-(dimethylamino)pyridine] with trialkylsilanes HSiR 2 Et (R = Me, Et) afforded (DMAP)(trialkylsilyl)tungsten …
Number of citations: 15 pubs.acs.org
N Yoshino, Y Yamamoto, T Seto, S Tominaga… - Bulletin of the …, 1993 - journal.csj.jp
Four silane coupling agents,1H,1H,2H,2H-polyfluoroalkyl(dimethoxy)(methyl)silanes (1H,1H,2H,2H-henicosafluorododecyl(dimethoxy)(methyl)silane, C 10 F 21 C 2 H 4 Si(CH 3 )(OCH …
Number of citations: 58 www.journal.csj.jp
S Dragota, R Bertermann, C Burschka, J Heermann… - Silicon Chemistry, 2002 - Springer
The zwitterionic λ 5 Si-silicates bis[cis-1,2-diphenylethene-1,2-diolato(2–)](morpholiniomethyl)silicate (2) and bis[cis-1,2-diphenylethene-1,2-diolato(2–)][(2,2,6,6-tetramethylpiperidinio)…
Number of citations: 8 link.springer.com
L Wu, FK Sheong, Z Lin - ACS Catalysis, 2020 - ACS Publications
A systematic theoretical study has been performed with the aid of density functional theory (DFT) calculations on the mechanism of asymmetric 1,4-dearomatization of free pyridine with …
Number of citations: 9 pubs.acs.org
SE Sloane, A Reyes, ZP Vang, L Li, KT Behlow… - Organic …, 2020 - ACS Publications
A copper-catalyzed reduction of alkynes to alkanes and deuterated alkanes is described under transfer hydrogenation and transfer deuteration conditions. Commercially available …
Number of citations: 31 pubs.acs.org
P Xu, X Zhao, P Ma, M Chen, W Dong, M Hoch… - Chemical Engineering …, 2018 - Elsevier
… focused on preparation of GMA-EVM/NSt nanocomposites with highly reinforced mechanical properties by using multi-functional 3-(2-aminoethylamino) propyl dimethoxy methyl silane (…
Number of citations: 20 www.sciencedirect.com
P Xu, X Zhao, D Niu, M Hoch, P Ma, W Dong… - European Polymer …, 2018 - Elsevier
… construction of a secondary crosslink network and strong interfacial bonding using an epoxidized EVM rubber (GMA-EVM) and 3-(2-aminoethylamino) propyl dimethoxy methyl silane (…
Number of citations: 5 www.sciencedirect.com
N Yoshino, Y Yamamoto, K Hamano… - Bulletin of the Chemical …, 1993 - journal.csj.jp
Four silane coupling agents, (1H,1H,2H,2H-polyfluoroalkyl)trimethoxysilanes ((1H,1H,2H,2H-henicosafluorododecyl)trimethoxysilane, C 10 F 21 C 2 H 4 Si(OCH 3 ) 3 , (1H,1H,2H,2H-…
Number of citations: 82 www.journal.csj.jp
C Chen, W Guo, D Qiao, S Zhu - Angewandte Chemie, 2023 - Wiley Online Library
Enantioenriched multi‐substituted cycloalkanes constitute an essential class of compounds in pharmaceuticals, natural products and agrochemicals. Here we report an NiH‐catalyzed …
Number of citations: 2 onlinelibrary.wiley.com
K Venkatesh, G Arthanareeswaran, P Suresh Kumar… - ACS …, 2021 - ACS Publications
Although zwitterion nanomaterials exhibit outstanding antifouling property, hemocompatibility, and antibacterial activity, their poor solubility in organic solvents limits their practical …
Number of citations: 6 pubs.acs.org

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